Cas no 1484-99-7 (2-Ethylpiperidine Hydrochloride)

2-Ethylpiperidine Hydrochloride is a piperidine derivative commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its hydrochloride salt form enhances stability and solubility, facilitating handling and reactivity in various chemical processes. The compound’s structural features, including the ethyl substitution on the piperidine ring, make it a versatile building block for the development of bioactive molecules, particularly in medicinal chemistry. It is often employed in the synthesis of alkaloids, agrochemicals, and specialty fine chemicals. The product is characterized by high purity and consistent quality, ensuring reliable performance in research and industrial settings. Proper storage under controlled conditions is recommended to maintain its integrity.
2-Ethylpiperidine Hydrochloride structure
1484-99-7 structure
Product Name:2-Ethylpiperidine Hydrochloride
CAS No:1484-99-7
MF:C7H16ClN
MW:149.661641120911
CID:117743
PubChem ID:12231241
Update Time:2025-08-05

2-Ethylpiperidine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 2-ethyl-,hydrochloride (1:1)
    • 2-ETHYLPIPERIDINE HYDROCHLORIDE
    • DTXSID90481546
    • EN300-54995
    • SB44517
    • SB45211
    • 2-ethylpiperidine;hydrochloride
    • Z839028612
    • AKOS008056346
    • 1484-99-7
    • BAA48499
    • SCHEMBL2866238
    • 2-ETHYLPIPERIDINEHYDROCHLORIDE
    • 2-Ethylpiperidine Hydrochloride
    • Inchi: 1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H
    • InChI Key: HFEDNVOKYCDBFD-UHFFFAOYSA-N
    • SMILES: Cl.N1CCCCC1CC

Computed Properties

  • Exact Mass: 149.09728
  • Monoisotopic Mass: 149.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 61.4
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

2-Ethylpiperidine Hydrochloride Pricemore >>

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Additional information on 2-Ethylpiperidine Hydrochloride

Professional Introduction to 2-Ethylpiperidine Hydrochloride (CAS No. 1484-99-7)

2-Ethylpiperidine Hydrochloride, with the chemical formula C₇H₁₃NO·HCl, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of an ethyl group at the 2-position introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 2-Ethylpiperidine Hydrochloride (CAS No. 1484-99-7) imparts distinct pharmacological potential. The piperidine ring is a common motif in many drugs due to its ability to form stable hydrogen bonds and interact with biological targets. The ethyl substituent enhances lipophilicity, which can influence membrane permeability and metabolic stability. These characteristics make it a versatile building block in medicinal chemistry.

In recent years, 2-Ethylpiperidine Hydrochloride has garnered attention in the development of novel therapeutic agents. Its structural framework is particularly relevant in the design of central nervous system (CNS) drugs, where piperidine derivatives often exhibit promising pharmacological effects. For instance, research has explored its potential as a precursor in the synthesis of compounds targeting neurological disorders such as epilepsy and depression.

One of the most compelling aspects of 2-Ethylpiperidine Hydrochloride is its role in peptidomimetic chemistry. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The piperidine ring can serve as a scaffold to replace peptide bonds, enhancing stability and bioavailability. Studies have demonstrated that derivatives of 2-Ethylpiperidine Hydrochloride can be incorporated into peptidomimetics targeting enzymes involved in cancer pathways.

The pharmaceutical industry has leveraged 2-Ethylpiperidine Hydrochloride (CAS No. 1484-99-7) in the development of antiviral and antibacterial agents. Its structural motif allows for interactions with viral proteases and bacterial enzymes, making it a viable candidate for drug design. Recent advances in computational chemistry have enabled virtual screening of large libraries containing 2-Ethylpiperidine Hydrochloride derivatives, accelerating the discovery of novel antimicrobial compounds.

Furthermore, 2-Ethylpiperidine Hydrochloride has been investigated for its potential in drug delivery systems. Its ability to form stable complexes with other molecules makes it an excellent candidate for prodrug formulations. These prodrugs can enhance solubility and targeted release, improving therapeutic efficacy. Innovations in nanotechnology have further expanded its applications, allowing for controlled release formulations using nanoparticles functionalized with 2-Ethylpiperidine Hydrochloride.

The synthetic pathways for 2-Ethylpiperidine Hydrochloride (CAS No. 1484-99-7) are well-documented and efficient. Common methods include reductive amination of 2-acetylpyrrolidine followed by hydrochlorination, or cyclization reactions involving ethylamine derivatives. These synthetic routes highlight the compound's accessibility and scalability, making it a practical choice for industrial applications.

From a regulatory perspective, 2-Ethylpiperidine Hydrochloride is subject to standard pharmaceutical guidelines ensuring quality control and safety. Manufacturers adhere to Good Manufacturing Practices (GMP) to guarantee consistency and purity. Its extensive use in research and development underscores its reliability as an intermediate in drug discovery pipelines.

The future prospects of 2-Ethylpiperidine Hydrochloride are promising, with ongoing research exploring new applications in precision medicine and targeted therapies. Advances in biocatalysis have also opened avenues for greener synthetic methods, reducing environmental impact while maintaining high yields.

In conclusion, 2-Ethylpiperidine Hydrochloride (CAS No. 1484-99-7) is a multifaceted compound with significant implications in pharmaceutical chemistry and drug development. Its unique structural properties make it an invaluable intermediate for synthesizing bioactive molecules across various therapeutic areas. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of medicinal innovation.

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